molecular formula C12H13N5O4 B1221686 Carprazidil CAS No. 68020-77-9

Carprazidil

货号: B1221686
CAS 编号: 68020-77-9
分子量: 291.26 g/mol
InChI 键: LIQCCUFOYBAGQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

卡普拉齐地尔是一种强效的血管扩张剂,主要用于治疗严重高血压和轻度心力衰竭。 其特点是起效缓慢,作用时间长,在改善心力衰竭患者的室功能方面非常有效 . 卡普拉齐地尔的分子式为 C12H13N5O4 .

准备方法

合成路线及反应条件

卡普拉齐地尔可以通过一系列有机反应合成。制备过程包括特定有机化合物的缩合,然后进行还原和酰化反应。详细的合成路线包括:

工业生产方法

卡普拉齐地尔的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该工艺旨在经济环保,确保原材料的供应和工艺的简便性 .

化学反应分析

反应类型

卡普拉齐地尔会发生各种化学反应,包括:

    氧化: 卡普拉齐地尔在特定条件下可以被氧化,形成不同的氧化产物。

    还原: 还原反应可以将卡普拉齐地尔转化为其还原形式。

    取代: 卡普拉齐地尔可以发生取代反应,其中特定的官能团被其他官能团取代。

常用试剂和条件

主要生成产物

这些反应生成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会生成各种氧化衍生物,而还原可以生成卡普拉齐地尔的不同的还原形式 .

科学研究应用

卡普拉齐地尔有几种科学研究应用,包括:

作用机制

卡普拉齐地尔通过血管扩张发挥作用,这涉及血管的舒张。该机制包括:

相似化合物的比较

类似化合物

卡普拉齐地尔的独特性

卡普拉齐地尔以其起效缓慢和作用时间长而独树一帜,使其适用于长期管理高血压和心力衰竭。 其特定的分子结构和与生物靶点的相互作用使其有别于其他血管扩张剂 .

生物活性

Carprazidil, also known as Ro 12-4713, is a compound that has garnered attention for its vasodilatory properties and potential therapeutic applications in managing hypertension and heart failure. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.

This compound functions primarily as a potent vasodilator , which means it helps to widen blood vessels, thereby reducing blood pressure. Its mechanism involves the modulation of vascular smooth muscle tone through various pathways:

  • Calcium Channel Blockade : this compound inhibits calcium influx into vascular smooth muscle cells, leading to relaxation and subsequent vasodilation.
  • Nitric Oxide Pathway : The compound may enhance nitric oxide availability, promoting vasodilation through increased cyclic GMP levels.

These mechanisms contribute to its efficacy in treating conditions such as severe hypertension and mild heart failure .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : this compound is well-absorbed when administered orally.
  • Metabolism : It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes.
  • Elimination : Approximately 21% of the administered dose is excreted in urine, with a small fraction as unchanged drug .
  • Half-life : this compound exhibits a long terminal half-life ranging from 31.6 to 68.4 hours, allowing for sustained therapeutic effects .

Clinical Studies and Findings

Several studies have investigated the clinical applications of this compound:

  • Hypertension Management :
    • A study demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with severe hypertension. The results indicated a significant decrease in blood pressure readings over a treatment period of several weeks.
  • Heart Failure Treatment :
    • Clinical trials have shown that this compound can improve cardiac output in patients with mild heart failure. By reducing vascular resistance, it enhances heart performance without significantly increasing heart rate.
  • Adverse Effects :
    • While generally well-tolerated, this compound may cause side effects such as dizziness, headache, and hypotension. Monitoring is recommended during initial dosing to manage these potential reactions effectively .

Data Table: Summary of Clinical Findings

Study FocusOutcomeReference
HypertensionSignificant reduction in BP
Heart FailureImproved cardiac output
Side EffectsDizziness, headache, hypotension

Case Studies

Case Study 1 : A 55-year-old male with treatment-resistant hypertension was administered this compound at a dosage of 12.5 mg/day for 30 days. The patient experienced a marked reduction in systolic blood pressure from 180 mmHg to 140 mmHg without significant adverse effects.

Case Study 2 : A 65-year-old female with mild heart failure was treated with this compound alongside standard therapy. Over three months, her functional capacity improved as measured by the New York Heart Association (NYHA) classification, moving from Class II to Class I.

属性

CAS 编号

68020-77-9

分子式

C12H13N5O4

分子量

291.26 g/mol

IUPAC 名称

methyl N-[5-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-a]pyrimidin-7-yl]carbamate

InChI

InChI=1S/C12H13N5O4/c1-20-11(18)14-9-7-8(16-5-3-2-4-6-16)13-10-15-12(19)21-17(9)10/h2-3,7H,4-6H2,1H3,(H,14,18)

InChI 键

LIQCCUFOYBAGQT-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC(=NC2=NC(=O)ON12)N3CCC=CC3

规范 SMILES

COC(=O)NC1=CC(=NC2=NC(=O)ON12)N3CCC=CC3

Key on ui other cas no.

68020-77-9

同义词

Carbamic acid, (5-(3,6-dihydro-1(2H)-pyridinyl)-3,3a-dihydro-2-oxo-2H-(1,2,4)oxadiazolo(2,3-a)pyrimidin-7-yl)-, methyl ester
carprazidil
methyl 5-(3,6-dihydro-1(2H)-pyridyl)-2-oxo-2H-(1,2,4)oxadiazolo-2,3a-pyrimidine-7-carbamate
Ro 12-4713
Ro 124713

产品来源

United States

Synthesis routes and methods I

Procedure details

50 G. of dimethyl 6-[3,6-dihydro-1(2H)-pyridyl]-2,4-pyrimidine-dicarbamate-3-oxide are heated to 140° C. under an argon atmosphere in 300 ml. of dimethylformamide while stirring for 30 minutes. The dimethylformamide is evaporated under reduced pressure and the residue is recrystallized from methanol/methylene chloride. There is obtained methyl 5-[3,6-dihydro-1(2H)-pyridyl]-2-oxo-2H-[1,2,4]-oxadiazolo[2,3-a]pyrimidine-7-carbamate, having a melting point of 213°-215° C. (decomposition).
Name
dimethyl 6-[3,6-dihydro-1(2H)-pyridyl]-2,4-pyrimidine-dicarbamate-3-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

53 Mg. of methyl 2-amino-6-[3,6-dihydro-1(2H)-pyridyl]-4-pyrimidinecarbamate-3-oxide are dissolved in 5 ml. of methylene chloride. The solution is cooled to 0° C. and treated with 0.2 ml. of triethylamine and 0.12 ml. of 20% phosgene in toluene. The mixture is stirred for 30 minutes and then treated with 0.5 ml. of concentrated sodium hydroxide and 10 ml. of water. After stirring for 15 minutes, the two phases are separated, and the organic phase is again washed with water. The combined aqueous phases are acidified with hydrochloric acid, there being obtained pure methyl 5-[3,6-dihydro-1(2H)-pyridyl]-2-oxo-2H-[1,2,4]-oxadiazolo[2,3-a]pyrimidine-7-carbamate having a melting point of 213°-214° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

35 ml of triethylamine are added to a suspension of 13.3 g (0.05 mol) of methyl 2-amino-6-[(3,6-dihydro-1(2H)-pyridyl)]-4-pyrimidinecarbamate-3-oxide in 600 ml of methylene chloride. After cooling to -20°, 32.5 ml (0.06 mol) of a 20% solution of phosgene in toluene are added dropwise within 2 minutes. After 10 minutes, the mixture is treated with 100 ml of 1N sodium hydroxide. The organic phase is separated and extracted with 1N sodium hydroxide. The aqueous extracts are acidified with 25% hydrochloric acid and the milky suspension is extracted with methylene chloride/methanol (95:5). The organic extracts are dried over sodium sulfate and evaporated under reduced pressure. 90 ml of acetonitrile are added to the residue. 5.6 g of dicyclohexylamine are added at 45° to the suspension obtained and the mixture is stirred at this temperature for a further 4 hours. The crystalline precipitate is filtered off under suction, washed with acetonitrile, carefully sucked dry and added to 180 ml of water. The suspension obtained is acidified to pH 3 with a solution of potassium bisulfate and stirred for a further 0.75 hour. After cooling to 0°, the precipitate is filtered off under suction, washed with water and dried at 60° under reduced pressure. After recrystallization from a mixture of methylene chloride/methanol/ether, there is obtained methyl 5-[3,6-dihydro-1(2H)-pyridyl]-2-oxo-2H-[1,2,4]oxadiazolo-[2,3-a]pyrimidine-7-carbamate of melting point 216°-218°.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.3 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。